
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine is a chemical compound with a unique structure that includes an ethoxyphenyl group and a dimethylmorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 2-ethoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine
- 2-(2-Propoxyphenyl)-5,5-dimethylmorpholine
- 2-(2-Butoxyphenyl)-5,5-dimethylmorpholine
Uniqueness
2-(2-Ethoxyphenyl)-5,5-dimethylmorpholine is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C14H21NO2/c1-4-16-12-8-6-5-7-11(12)13-9-15-14(2,3)10-17-13/h5-8,13,15H,4,9-10H2,1-3H3 |
InChI Key |
YQHXTHAEFGDZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


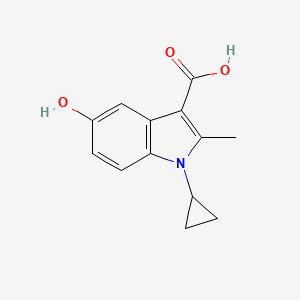
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
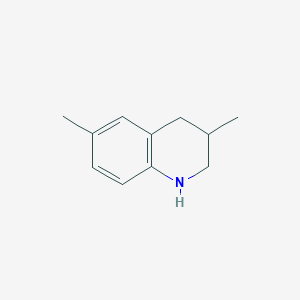
![4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
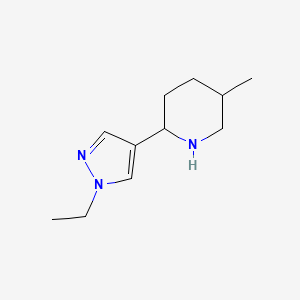
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)


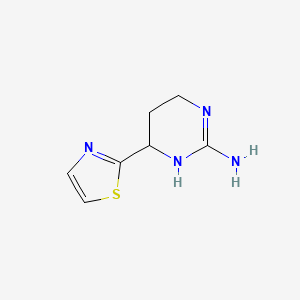
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
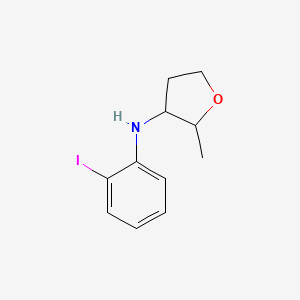
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
